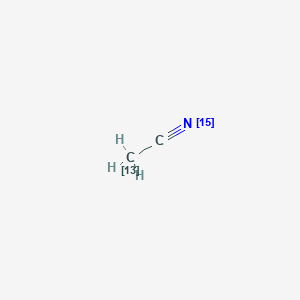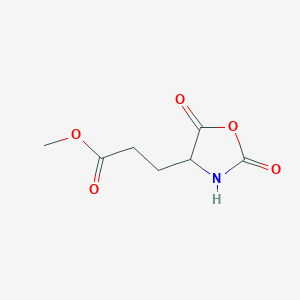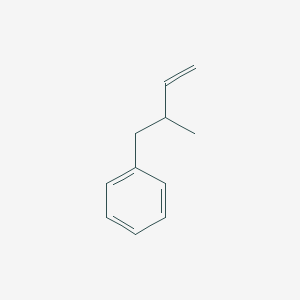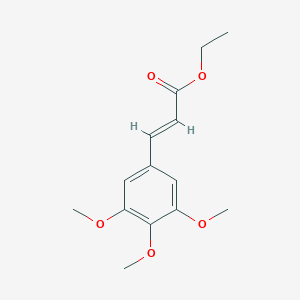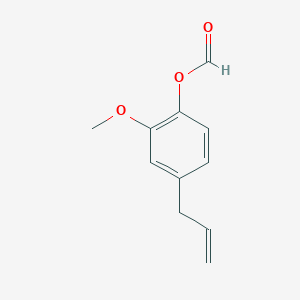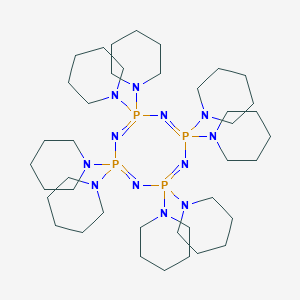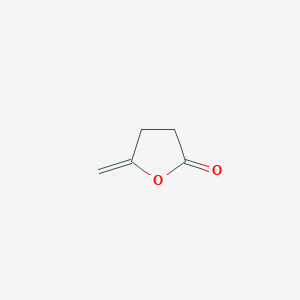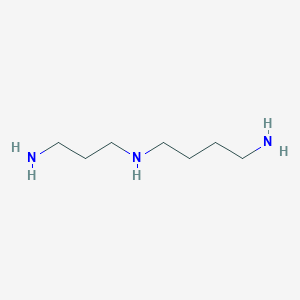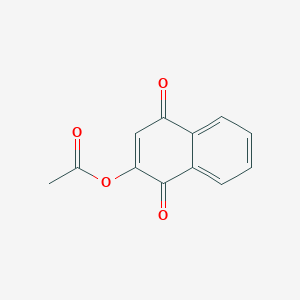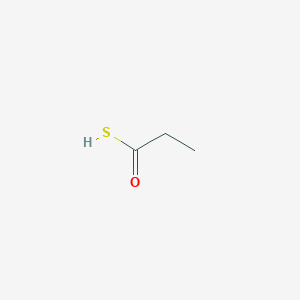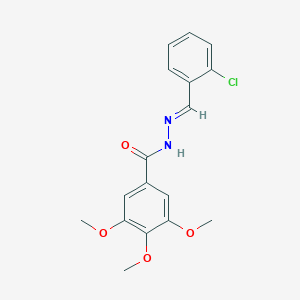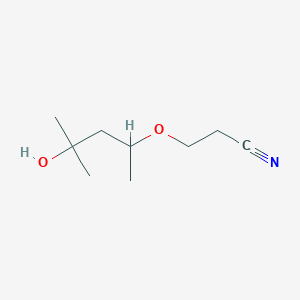
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile, also known as HMPPN, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has a mechanism of action that has been studied by researchers. In
Scientific Research Applications
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its potential as an antiviral agent. In one study, it was found to exhibit antiviral activity against the human immunodeficiency virus (HIV) type 1. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
In the field of materials science, 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been investigated for its potential as a monomer in the synthesis of polymers. It has been found to produce polymers with desirable properties such as high thermal stability and good mechanical properties.
Mechanism Of Action
The mechanism of action of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins involved in viral replication or inflammation. Further research is needed to fully understand its mechanism of action.
Biochemical And Physiological Effects
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile has been found to have low toxicity in animal studies. It has been shown to have minimal effects on liver and kidney function, and no significant adverse effects on other organs. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
One advantage of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is its potential as a versatile building block for the synthesis of various compounds. It has also been found to be relatively easy to synthesize using a multistep process.
One limitation of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is its limited solubility in water. This can make it difficult to work with in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile. One area of interest is its potential as an antiviral agent. Further studies are needed to fully understand its mechanism of action and potential applications in this field.
Another area of interest is its potential as a monomer in the synthesis of polymers. Further studies are needed to optimize the synthesis process and investigate the properties of the resulting polymers.
Overall, 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile is a compound with significant potential for various applications in scientific research. Further studies are needed to fully understand its properties and potential uses.
Synthesis Methods
The synthesis of 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile involves a multistep process. First, 4-methyl-2-pentanone is reacted with hydrogen cyanide to produce 2-cyano-4-methylpentan-1-ol. This compound is then reacted with acrolein to produce 3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide.
properties
CAS RN |
10141-15-8 |
|---|---|
Product Name |
3-(4-Hydroxy-4-methylpentan-2-yl)oxypropanenitrile |
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(4-hydroxy-4-methylpentan-2-yl)oxypropanenitrile |
InChI |
InChI=1S/C9H17NO2/c1-8(7-9(2,3)11)12-6-4-5-10/h8,11H,4,6-7H2,1-3H3 |
InChI Key |
MYZYATBOEKPPPB-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OCCC#N |
Canonical SMILES |
CC(CC(C)(C)O)OCCC#N |
synonyms |
3-(3-Hydroxy-1,3-dimethylbutoxy)propanenitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



